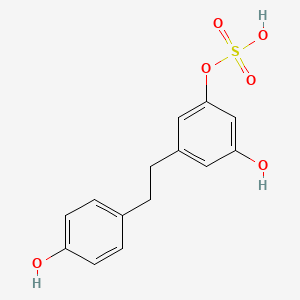

dihydroresveratrol-3-O-sulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14O6S |

|---|---|

Molecular Weight |

310.32 g/mol |

IUPAC Name |

[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C14H14O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h3-9,15-16H,1-2H2,(H,17,18,19) |

InChI Key |

KAVKAZLSONPCRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |

Origin of Product |

United States |

Biotransformation Pathways of Dihydroresveratrol 3 O Sulfate

Precursor Compounds and Initial Biotransformations

The journey to dihydroresveratrol-3-O-sulfate begins with resveratrol (B1683913), a well-known stilbenoid found in grapes, berries, and other plant sources. Upon oral ingestion, resveratrol undergoes significant metabolism, with a crucial initial step being its conversion to dihydroresveratrol (B186802).

The initial and rate-limiting step in this pathway is the hydrogenation of resveratrol's aliphatic double bond to form dihydroresveratrol (DHR). This reduction reaction is not performed by human enzymes but is a specific function of the gut microbiota residing in the large intestine. This microbial conversion is significant, as DHR is one of the major metabolites of resveratrol found in the body.

The capacity to produce dihydroresveratrol is directly linked to the composition of an individual's intestinal microflora. Specific bacterial strains have been identified as key players in this biotransformation. Research has pinpointed that bacteria such as Slackia equolifaciens and Adlercreutzia equolifaciens can convert resveratrol to DHR. More recently, studies have highlighted the importance of the genus Eggerthella, with strains of Eggerthella lenta being identified as efficient producers of DHR from resveratrol. One study isolated Eggerthella lenta J01 and identified a specific enzyme, resveratrol reductase (RER), which catalyzes the hydrogenation of resveratrol to DHR. The presence and abundance of these specific bacteria can lead to significant interindividual differences in resveratrol metabolism.

| Bacterial Species | Metabolic Action | Key Finding |

|---|---|---|

| Slackia equolifaciens | Hydrogenation of resveratrol | Identified as a primary DHR producer in the human gut. |

| Adlercreutzia equolifaciens | Hydrogenation of resveratrol | Works alongside S. equolifaciens in DHR formation. |

| Eggerthella lenta | Hydrogenation of resveratrol | Shown to be a highly efficient DHR producer; some strains contain the specific resveratrol reductase (RER) enzyme. |

Sulfation Pathways

Once dihydroresveratrol is formed by the gut microbiota and absorbed into the enterocytes (cells of the intestinal lining) and subsequently transported to the liver, it undergoes phase II metabolism. One of the primary reactions in this phase is sulfation, an enzymatic process that adds a sulfo group to the molecule. This conjugation increases the water solubility of the compound, preparing it for circulation and eventual excretion.

The sulfation of dihydroresveratrol is catalyzed by a family of enzymes known as sulfotransferases (SULTs). This reaction involves the transfer of a sulfo group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the dihydroresveratrol molecule. This enzymatic process results in the formation of dihydroresveratrol sulfate (B86663) conjugates, including the specific isomer dihydroresveratrol-3-O-sulfate.

While direct studies on dihydroresveratrol are limited, extensive research on its precursor, resveratrol, provides strong evidence for the specific SULT isoenzymes involved. The sulfation of phenolic compounds is primarily mediated by the SULT1 family. For resveratrol, the formation of the 3-O-sulfate metabolite is almost exclusively catalyzed by SULT1A1. Other isoforms like SULT1A2, SULT1A3, and SULT1E1 play minor roles in the formation of 3-O-sulfate but are involved in producing other sulfated resveratrol metabolites. Given the structural similarity between resveratrol and dihydroresveratrol, it is understood that SULT1A1 is the principal enzyme responsible for the formation of dihydroresveratrol-3-O-sulfate in the liver and intestine.

| SULT Isoenzyme | Primary Function/Substrate Preference | Relevance to Dihydroresveratrol-3-O-Sulfate |

|---|---|---|

| SULT1A1 | Catalyzes the sulfation of small planar phenolic compounds. | Considered the main enzyme responsible for 3-O-sulfation of resveratrol and, by extension, dihydroresveratrol. |

| SULT1A2 | Metabolizes various phenolic compounds. | Plays a minor role in resveratrol 3-O-sulfation but is involved in forming other sulfated metabolites. |

| SULT1A3 | Primarily metabolizes catecholamines but can act on some flavonoids. | Contributes to a very minor extent in resveratrol 3-O-sulfation. |

| SULT1E1 | Mainly involved in estrogen conjugation. | Shows minor activity toward resveratrol 3-O-sulfation. |

The formation of dihydroresveratrol-3-O-sulfate, as opposed to other possible sulfated isomers, is due to the high regioselectivity of the SULT1A1 enzyme. The three-dimensional structure of the enzyme's active site creates a binding pocket that preferentially accommodates the dihydroresveratrol molecule in a specific orientation. This orientation exposes the hydroxyl group at the 3-position of the phenolic ring to the PAPS co-factor, making it the primary site for the enzymatic transfer of the sulfo group. This precise molecular interaction ensures that sulfation occurs predominantly at this specific location, leading to the targeted production of dihydroresveratrol-3-O-sulfate.

Interplay with Other Conjugation Reactions

The metabolism of dihydroresveratrol involves a dynamic interplay between sulfation and glucuronidation, two major phase II detoxification pathways. These reactions can occur simultaneously or sequentially, leading to a variety of conjugated products.

Glucuronidation and Co-occurrence with Sulfate Conjugation

Glucuronidation is a significant metabolic pathway for dihydroresveratrol, often occurring alongside sulfation. nih.govoup.com Studies have identified the presence of both dihydroresveratrol glucuronides and sulfates in various biological samples after the administration of resveratrol or dihydroresveratrol. ebi.ac.uknih.govoup.com For instance, in a study using a Caco-2 cell line model, a glucuronide conjugate was identified as the major metabolite of dihydroresveratrol. nih.gov In rats administered dihydroresveratrol, both a glucuronide conjugate (the most abundant in plasma) and a sulfate conjugate were detected. nih.gov

The co-occurrence of these conjugates highlights the competition and cooperation between the sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzyme systems. mdpi.comnih.gov The relative prevalence of glucuronidation over sulfation, or vice versa, can be influenced by factors such as the substrate concentration, tissue-specific enzyme expression, and inter-species differences. mdpi.comub.edu For example, in rats, glucuronidation appears to be the predominant conjugation pathway for resveratrol metabolites. ub.edu

The formation of mixed conjugates, such as dihydroresveratrol-sulfoglucuronide, has also been reported, indicating that a single dihydroresveratrol molecule can undergo both sulfation and glucuronidation. plos.orgfortunepublish.complos.org This further underscores the intricate interplay between these two major metabolic routes.

Sequential and Parallel Metabolic Pathways Leading to Dihydroresveratrol-3-O-Sulfate and Related Conjugates

The formation of dihydroresveratrol-3-O-sulfate and its related conjugates can occur through both sequential and parallel metabolic pathways.

Parallel Pathways: Dihydroresveratrol, once formed from resveratrol by gut microbiota, can be absorbed and subsequently undergo parallel conjugation reactions in the enterocytes and liver. mdpi.comresearchgate.net This means that separate molecules of dihydroresveratrol can be simultaneously metabolized by SULTs to form dihydroresveratrol sulfates (including the 3-O-sulfate isomer) and by UGTs to form dihydroresveratrol glucuronides. nih.govnih.gov

Sequential Pathways: Metabolism can also proceed in a stepwise manner. For instance, resveratrol can first be conjugated (e.g., sulfated or glucuronidated) and then be subject to reduction by gut microbiota to form a conjugated dihydroresveratrol derivative. Conversely, and more commonly described, resveratrol is first reduced to dihydroresveratrol in the gut, which is then absorbed and undergoes phase II conjugation. mdpi.comresearchgate.net Once a mono-conjugated metabolite like dihydroresveratrol-3-O-sulfate is formed, it can potentially undergo further conjugation, such as glucuronidation, to form a mixed conjugate like dihydroresveratrol-glucuronide-sulfate. plos.org

The following table summarizes the key enzymes and resulting metabolites in the biotransformation of dihydroresveratrol:

| Precursor Compound | Enzyme Family | Resulting Conjugate |

| Dihydroresveratrol | Sulfotransferases (SULTs) | Dihydroresveratrol-3-O-sulfate |

| Dihydroresveratrol | UDP-glucuronosyltransferases (UGTs) | Dihydroresveratrol glucuronide |

| Dihydroresveratrol | SULTs and UGTs | Dihydroresveratrol-sulfoglucuronide |

This intricate network of parallel and sequential metabolic pathways, involving both sulfation and glucuronidation, ultimately determines the metabolic fate and potential biological activity of dihydroresveratrol.

Occurrence and Distribution of Dihydroresveratrol 3 O Sulfate in Biological Systems

Detection and Quantification in in vivo Non-Human Biological Matrices

Studies in animal models have been instrumental in understanding the metabolic fate of resveratrol (B1683913) and its derivatives. Dihydroresveratrol-3-O-sulfate has been identified in plasma, urine, feces, and various tissues of these models.

Following oral administration of resveratrol to animal models, dihydroresveratrol-3-O-sulfate is one of the metabolites detected in plasma. In a study involving grey mouse lemurs (Microcebus murinus), hydrophilic metabolites of dihydroresveratrol (B186802) (DHR), including a monosulfo-conjugated derivative, were found in plasma 24 hours after resveratrol intake. plos.org While free DHR was not measurable, its hydrophilic metabolites were present, indicating that DHR is rapidly conjugated after its formation. plos.org Another study in mice also identified dihydroresveratrol-sulfate (DH-RESV-SULF) in plasma after either oral or dermal administration of resveratrol. plos.org

Pharmacokinetic studies in mice with a mixture of resveratrol-3-O-sulfate and resveratrol-4'-O-sulfate showed that these metabolites are absorbed orally, although with low bioavailability. researchgate.net Importantly, this study also observed the in vivo hydrolysis of these sulfates back to free resveratrol, which constituted about 2% of the total resveratrol species in mouse plasma. researchgate.net This suggests that sulfate (B86663) conjugates can act as a circulating reservoir for the parent compound.

Table 1: Detection of Dihydroresveratrol-3-O-Sulfate in Plasma of Animal Models Following Resveratrol Administration

| Animal Model | Administration Route | Key Findings | Reference |

| Grey Mouse Lemur | Oral | Hydrophilic metabolites of DHR, including a monosulfo-conjugated derivative, detected at 24 hours post-administration. | plos.org |

| Mouse | Oral and Dermal | Dihydroresveratrol-sulfate (DH-RESV-SULF) detected in plasma. | plos.org |

| Mouse | Oral | Oral absorption of resveratrol sulfates with subsequent in vivo hydrolysis to free resveratrol. | researchgate.net |

Dihydroresveratrol-3-O-sulfate is also excreted in the urine and feces of animal models. In rats, a comprehensive metabolic profiling study following oral administration of resveratrol identified numerous metabolites in urine, plasma, bile, and feces. fortunejournals.com The study noted that the most abundant metabolites were found in urine, suggesting a significant role for renal excretion. fortunejournals.com While specific quantification of dihydroresveratrol-3-O-sulfate was not detailed, the presence of dihydroresveratrol and its conjugates was confirmed. fortunejournals.com

Another study in mice demonstrated that after four weeks of oral resveratrol administration, 11 metabolites, including DHR-sulfate, were identified and quantified in urine and feces. frontiersin.org This study highlighted that DHR and its conjugates were more abundantly distributed in biological fluids compared to resveratrol and its direct conjugates. frontiersin.org In conventional mice, dihydroresveratrol was the dominant metabolite in feces, while resveratrol sulfate was below the detectable limit. nih.govresearchgate.net

Table 2: Detection of Dihydroresveratrol-3-O-Sulfate in Urine and Feces of Animal Models

| Animal Model | Sample Type | Key Findings | Reference |

| Rat | Urine, Feces | Dihydroresveratrol and its conjugates identified, with urine being a major excretion route. | fortunejournals.com |

| Mouse | Urine, Feces | DHR-sulfate identified and quantified; DHR and its conjugates were more abundant than resveratrol conjugates. | frontiersin.org |

| Mouse | Feces | Dihydroresveratrol was the dominant metabolite. | nih.govresearchgate.net |

The distribution of dihydroresveratrol-3-O-sulfate extends to various tissues in animal models. A study in mice that compared oral and dermal administration of resveratrol detected sulfated and glucuronidated metabolites of resveratrol, as well as dihydroresveratrol, in various tissues. plos.org The distribution profiles of these metabolites were found to be quite similar regardless of the administration route. researchgate.net Specifically, dihydroresveratrol-sulfate (DH-RESV-SULF) was detected in mouse liver. plos.orgresearchgate.net

Another detailed investigation in mice quantified the concentration of resveratrol and its metabolites in the liver and kidney. nih.gov This study found that DHR and its conjugates were significantly more abundant in these tissues compared to resveratrol and its direct conjugates. frontiersin.orgnih.gov This suggests that after formation, likely by gut microbiota, dihydroresveratrol is absorbed and distributed to various organs where it may undergo sulfation. nih.gov Research using Sprague-Dawley rats has also shown that sulfate conjugates of resveratrol can cross the blood-brain barrier and reach the brain tissue. acs.org

Table 3: Tissue Distribution of Dihydroresveratrol-3-O-Sulfate in Animal Models

| Animal Model | Tissue | Key Findings | Reference |

| Mouse | Liver, Various Tissues | DH-RESV-SULF detected in liver and other tissues after oral and dermal resveratrol administration. | plos.orgresearchgate.net |

| Mouse | Liver, Kidney | DHR and its conjugates were more abundant than resveratrol and its conjugates. | frontiersin.orgnih.gov |

| Rat | Brain | Sulfate conjugates of resveratrol were capable of crossing the blood-brain barrier. | acs.org |

Occurrence as a Metabolite in Human Biological Samples

In humans, resveratrol is rapidly and extensively metabolized, with dihydroresveratrol-3-O-sulfate being one of the identified metabolites in plasma and urine following resveratrol intake.

Following oral consumption of resveratrol, dihydroresveratrol and its conjugates are found in human plasma. nih.gov The gut microbiota is known to metabolize resveratrol into dihydroresveratrol, which can then be absorbed, conjugated, and circulated in the bloodstream. nih.gov While resveratrol-3-O-sulfate is a major metabolite of resveratrol in human plasma researchgate.netmdpi.com, the sulfated form of its microbially-derived metabolite, dihydroresveratrol, is also present. The half-life of resveratrol sulfate conjugates in plasma ranges from 3.2 to 11.5 hours, suggesting a longer potential exposure time for these metabolites compared to the parent compound. researchgate.netmdpi.com Repeated oral dosing with resveratrol can lead to achievable plasma concentrations of its sulfate metabolites. researchgate.netmdpi.com

Table 4: Identification of Dihydroresveratrol-3-O-Sulfate in Human Plasma

| Study Population | Key Findings | Reference |

| Healthy Volunteers | Dihydroresveratrol, a product of gut microbiota, and its conjugates are present in plasma after resveratrol intake. | nih.gov |

| General Human Metabolism | Resveratrol-3-O-sulfate is a major plasma metabolite. | researchgate.netmdpi.com |

Table 5: Detection of Dihydroresveratrol-3-O-Sulfate in Human Urine

| Study Design | Key Findings | Reference |

| Metabolite Profiling | Monosulfate dihydroresveratrol is among the five different resveratrol metabolites identified in urine. | scispace.com |

| General Human Metabolism | Gut microbiota-derived dihydroresveratrol can be absorbed, conjugated, and excreted in the urine. | nih.govmdpi.com |

| Pharmacokinetic Study | Urinary excretion of resveratrol and its metabolites is rapid. | aging-us.com |

Presence within Gastrointestinal Tract Digesta and Mucosa

Following oral administration of resveratrol, it and its various metabolites are found in significant quantities throughout the intestinal tract. nih.gov Dihydroresveratrol (DHR), the precursor to dihydroresveratrol-3-O-sulfate, is a major metabolite produced by the gut microbiota through the hydrogenation of resveratrol's double bond. diva-portal.orgnih.gov This initial conversion is carried out by specific gut bacteria, such as Slackia equolifaciens and Adlercreutzia equolifaciens. mdpi.commdpi.com

Once formed, dihydroresveratrol can undergo phase II metabolism, including sulfation, within the enterocytes (intestinal cells) or the liver. diva-portal.org This results in the formation of dihydroresveratrol-sulfate conjugates. Studies have identified and quantified various resveratrol metabolites, including dihydroresveratrol and its conjugated forms (sulfates and glucuronides), in the digesta and mucosa of different segments of the gastrointestinal tract (GIT). frontiersin.orgnih.gov

In mouse models, after oral administration of resveratrol, dihydroresveratrol and its conjugates have been detected in the stomach, small intestine, cecum, and colon. nih.gov While resveratrol and its direct conjugates (resveratrol-sulfate and resveratrol-glucuronide) are abundant in the small intestine, the composition of metabolites shifts significantly in the lower GIT. frontiersin.org In the cecum and colon, where microbial activity is highest, there is a notable increase in the relative abundance of dihydroresveratrol. frontiersin.orgfrontiersin.org

One study quantified the levels of dihydroresveratrol and its conjugates in different parts of the mouse gastrointestinal tract. The data below illustrates the distribution of these metabolites.

Table 1: Concentration of Dihydroresveratrol and its Conjugates in Gastrointestinal Digesta of Mice

| Gastrointestinal Segment | Dihydroresveratrol (nmol/g) | Dihydroresveratrol Conjugates (nmol/g) |

| Stomach | ~10 | ~5 |

| Small Intestine | ~20 | ~50 |

| Cecum | ~150 | ~20 |

| Colon | ~200 | <10 |

Data adapted from studies on resveratrol metabolism in mice. frontiersin.orgresearchgate.net The values are approximate and serve to illustrate the relative distribution.

Table 2: Relative Abundance of Dihydroresveratrol and its Conjugates in Gastrointestinal Mucosa of Mice

| Gastrointestinal Segment | Dihydroresveratrol (%) | Dihydroresveratrol Conjugates (%) |

| Small Intestine | Lower | Higher |

| Colon | Major Metabolite | Minor Component |

Based on findings that DHR is a major metabolite in the colonic mucosa. nih.govfrontiersin.org

Enterohepatic Recirculation of Dihydroresveratrol-3-O-Sulfate and its Precursors

Enterohepatic recirculation is a process where compounds are metabolized in the liver, excreted into the bile, enter the small intestine, and are then reabsorbed back into the portal circulation to return to the liver. This process can significantly prolong the presence and biological activity of a compound and its metabolites in the body.

The precursors to dihydroresveratrol-3-O-sulfate, namely resveratrol and dihydroresveratrol, as well as their conjugated metabolites, are subject to enterohepatic recirculation. plos.orgscispace.com After absorption from the intestine, resveratrol is transported to the liver where it can be metabolized into glucuronide and sulfate conjugates. nih.gov These conjugates, along with resveratrol itself, can be excreted into the bile. scispace.com

Once in the intestine, these biliary conjugates can be deconjugated by the gut microbiota, releasing the parent compound (resveratrol) or its metabolite (dihydroresveratrol), which can then be reabsorbed. frontiersin.orgfrontiersin.org Specifically, resveratrol-3-O-sulfate, a primary phase II metabolite, can be deconjugated in the gut. diva-portal.org This free resveratrol can then be available for microbial conversion to dihydroresveratrol.

Furthermore, dihydroresveratrol itself is absorbed and can undergo sulfation in the liver to form dihydroresveratrol-3-O-sulfate. This sulfate conjugate can also be excreted in the bile. Studies have detected high concentrations of dihydroresveratrol and its conjugates in the bile of mice, which strongly suggests their involvement in enterohepatic circulation. nih.govresearchgate.net The presence of dihydroresveratrol metabolites in bile indicates that they are transported from the liver to the intestine, where they can be acted upon by gut microbiota or reabsorbed. nih.govplos.org This recirculation pathway likely contributes to the sustained presence of dihydroresveratrol and its metabolites within the gastrointestinal tract and systemically.

Cellular and Molecular Mechanisms of Action of Dihydroresveratrol 3 O Sulfate

Modulation of Cellular Signaling Pathways

A thorough search of scientific databases and peer-reviewed literature did not yield any studies that specifically investigate the impact of dihydroresveratrol-3-O-sulfate on cell cycle regulation in experimental cell lines. Consequently, there is no published data to report on whether this compound induces cell cycle arrest or modulates key regulatory proteins such as cyclins or cyclin-dependent kinases.

Table 1: Research Findings on Dihydroresveratrol-3-O-Sulfate and Cell Cycle Regulation (No specific data available in the current literature)

| Cell Line | Concentration Range | Observed Effect on Cell Cycle | Reference |

|---|---|---|---|

| N/A | N/A | No data available | N/A |

There is currently no specific research available detailing the effects of dihydroresveratrol-3-O-sulfate on the induction of apoptosis in cancer cell models. Studies examining its ability to trigger programmed cell death, activate caspases, or alter the expression of pro-apoptotic or anti-apoptotic proteins have not been published.

The role of dihydroresveratrol-3-O-sulfate in modulating inflammatory signaling cascades in in vitro systems has not been specifically elucidated in the available scientific literature. There are no reports on its effects on key inflammatory pathways such as NF-κB or MAPK, or on the production of inflammatory mediators like cytokines or nitric oxide.

Enzyme Modulation and Inhibition

No direct experimental evidence or biochemical assay data is available concerning the inhibitory activity of dihydroresveratrol-3-O-sulfate against cyclooxygenase enzymes (COX-1 and COX-2). Therefore, its potential as a COX inhibitor remains uncharacterized.

Table 2: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by Dihydroresveratrol-3-O-Sulfate (No specific data available in the current literature)

| Enzyme | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| COX-1 | N/A | No data available | N/A |

| COX-2 | N/A | No data available | N/A |

A review of the literature found no defined biochemical assays that have tested the ability of dihydroresveratrol-3-O-sulfate to directly activate Sirtuin 1 (SIRT1). While other resveratrol (B1683913) metabolites have been studied in this context, the specific activity of this sulfated dihydro-form has not been reported.

Compound List

Modulation of NAD(P)H: Quinone Reductase 1 (QR1) Activity

NAD(P)H: Quinone Reductase 1 (QR1) is a critical phase II detoxification enzyme that plays a role in cellular protection against oxidative stress and carcinogens. mdpi.com The induction of QR1 is considered a significant mechanism for cancer chemoprevention. mdpi.com

While direct studies on dihydroresveratrol-3-O-sulfate are limited, research on the structurally similar metabolite, resveratrol-3-O-sulfate, provides valuable insights. In a cellular assay, resveratrol-3-O-sulfate was found to be a more potent inducer of QR1 activity than its parent compound, resveratrol. mdpi.com Other sulfated resveratrol metabolites were less potent, though they still exhibited some degree of activity. mdpi.com This suggests that the sulfation at the 3-position may enhance the QR1-inducing capability. The parent compound, resveratrol, has been shown to increase QR1 protein levels, mRNA copy number, and enzymatic activity in various cell models. nih.govresearchgate.net This induction is mediated through the antioxidant response element (ARE) and involves the nuclear translocation of the transcription factor Nrf2. nih.govnih.gov Given that dihydroresveratrol (B186802) is a metabolite of resveratrol, and dihydroresveratrol-3-O-sulfate is a subsequent metabolite, its activity on QR1 is plausible but requires direct empirical validation.

Influence on Cytochrome P450 Enzymes (e.g., CYP2C19, CYP2D6, CYP3A4)

Cytochrome P450 (CYP) enzymes are fundamental to the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. nih.govresearchgate.net The potential for dietary supplements to inhibit or induce these enzymes is a critical consideration due to the risk of drug-food interactions.

Separately, studies on dihydroresveratrol have indicated some inhibitory activity against CYP2C9, CYP2C19, and CYP3A4. researchgate.net Another investigation into resveratrol metabolites found that resveratrol-3-glucuronide, not the sulfate (B86663), exhibited strong inhibitory action on CYP3A4, similar to resveratrol itself. researchgate.netnih.gov This suggests that the nature of the conjugated group (sulfate vs. glucuronide) is a key determinant of CYP enzyme interaction.

Based on the lack of inhibitory action from trans-resveratrol-3-sulfate, it is hypothesized that dihydroresveratrol-3-O-sulfate may also have minimal direct inhibitory effects on these major CYP enzymes, though this remains to be experimentally confirmed.

Table 1: Inhibitory Effects of Resveratrol and its Metabolites on Select Cytochrome P450 Enzymes

| Compound | CYP2C19 | CYP2D6 | CYP3A4 |

|---|---|---|---|

| trans-Resveratrol | Weak Inhibition (IC₅₀ = 11.6 µM) nih.gov | No Inhibition (>50 µM) nih.gov | Marginal Inhibition (IC₅₀ = 1.1 µM) nih.gov |

| trans-Resveratrol-3-O-sulfate | No Inhibition (>50 µM) nih.gov | No Inhibition (>50 µM) nih.gov | No Inhibition (>50 µM) nih.gov |

| Dihydroresveratrol | Inhibitory Activity researchgate.net | Not Reported | Inhibitory Activity researchgate.net |

| Resveratrol-3-O-glucuronide | Not Reported | Not Reported | Strong Inhibition researchgate.netnih.gov |

Data presented is based on available in vitro studies. IC₅₀ represents the half maximal inhibitory concentration.

Interactions with Biological Macromolecules

Binding Affinity to Serum Albumin and Lipoproteins

Once in circulation, resveratrol and its metabolites extensively bind to plasma proteins, particularly serum albumin and lipoproteins, which act as carriers and reservoirs, influencing their distribution and bioavailability. nih.govscispace.comnih.gov Due to its lipophilic nature, over 90% of free trans-resveratrol binds to human plasma lipoproteins. nih.govscispace.com

Specific binding affinity data for dihydroresveratrol-3-O-sulfate is not available. However, studies on trans-resveratrol-3-sulfate (R3S) have demonstrated a high affinity for human serum albumin (HSA). researchgate.netnih.gov In competitive binding assays, R3S was shown to be a strong displacer of the site I marker warfarin (B611796) from HSA, indicating a significant binding interaction at this site. researchgate.netnih.gov The parent compound, resveratrol, also binds to HSA with a high affinity, with a reported binding constant (K) of 2.56 x 10⁵ M⁻¹. nih.gov This protein binding is believed to facilitate its transport and accessibility to tissues. researchgate.net Given the strong binding observed for the closely related resveratrol-3-O-sulfate, it is highly probable that dihydroresveratrol-3-O-sulfate also binds effectively to serum albumin, though likely with its own characteristic affinity constant.

Receptor Interactions and Ligand Binding Studies

The structural similarity of stilbenes like resveratrol to hormones such as 17-β-estradiol allows them to interact with various nuclear receptors, modulating gene expression. nih.govscispace.com

While direct ligand binding studies for dihydroresveratrol-3-O-sulfate are scarce, research on related metabolites has revealed significant activity. Notably, trans-resveratrol-3-O-sulfate has been identified as an antagonist of human estrogen receptors (hERα and hERβ). mdpi.com In cellular models, it was shown to exert an anti-estrogenic effect, reducing the activity of 17-β-estradiol by approximately 50% at nanomolar concentrations. mdpi.com This suggests a direct interaction with estrogen receptors.

Furthermore, trans-resveratrol-3-O-sulfate has been shown to reduce the expression of peroxisome proliferator-activated receptor γ (PPAR-γ), a key transcriptional factor involved in adipogenesis. mdpi.comacs.org Separately, the microbial metabolite dihydroresveratrol has been suggested to possess hormone receptor modulation activity. nih.gov These findings collectively imply that dihydroresveratrol-3-O-sulfate could function as a modulator of nuclear receptors, including estrogen receptors and PPAR-γ, a hypothesis that warrants further direct investigation.

Comparative Biological Activities with Resveratrol and Other Metabolites

Relative Potency in Antioxidant Assays

The antioxidant capacity of polyphenols is a cornerstone of their biological activity, often attributed to their ability to scavenge free radicals. This activity is closely linked to their molecular structure, particularly the presence and position of free hydroxyl groups. mdpi.com

Direct comparisons of the antioxidant potency of dihydroresveratrol-3-O-sulfate are not well-documented. However, studies on its parent compounds provide a framework for its expected activity. Research on resveratrol sulfate metabolites indicates that the presence of free hydroxyl groups is crucial for radical scavenging activity. mdpi.com Metabolites where all hydroxyl groups are conjugated are typically inactive as ROS scavengers. mdpi.com One study found that resveratrol potassium 3-sulfate, which retains free hydroxyl groups at the 5 and 4' positions, had antioxidant activity comparable to the parent resveratrol in a DPPH radical quenching assay. mdpi.com This suggests that sulfation at the 3-position does not eliminate antioxidant potential, provided other hydroxyls remain free.

Conversely, the metabolite dihydroresveratrol has been shown to exhibit significant antioxidant effects, with some assays indicating stronger free radical scavenging activity than resveratrol itself. mdpi.com This creates a complex picture: while sulfation might diminish activity by blocking a key hydroxyl group, the inherent antioxidant potential of the dihydroresveratrol backbone may compensate. Therefore, the relative antioxidant potency of dihydroresveratrol-3-O-sulfate compared to resveratrol is likely dependent on the specific assay and the oxidative species involved, and remains an area for future research.

Table 2: Antioxidant Activity of Resveratrol and Related Compounds

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| Resveratrol | DPPH, ABTS | Significant radical scavenging activity | mdpi.com |

| Dihydroresveratrol | DPPH, ABTS | Significant radical scavenging activity, sometimes greater than Resveratrol | mdpi.com |

| Resveratrol potassium 3-sulfate | DPPH | Activity comparable to Resveratrol | mdpi.com |

Differential Effects on Cellular Proliferation and Apoptosis Compared to Resveratrol and Dihydroresveratrol

The biological activities of dihydroresveratrol-3-O-sulfate, particularly concerning cell proliferation and apoptosis, are distinct from its parent compounds, resveratrol and dihydroresveratrol. Research indicates that these differences are often cell-type specific and depend on the metabolic capacity of the cells, including the expression of membrane transporters and sulfatase enzymes. amazonaws.commdpi.com

The antiproliferative activity of resveratrol sulfate metabolites has been observed in several human colorectal cancer cell lines. amazonaws.com The degree of this activity often correlates with the extent of cellular uptake, which is dependent on specific membrane transporters. amazonaws.commdpi.com Once inside the cell, the sulfate metabolites can be hydrolyzed back to free resveratrol by sulfatase enzymes, creating an intracellular pool of the parent compound. amazonaws.commdpi.com This intracellular regeneration of resveratrol is thought to be a key mechanism for the observed bioactivity, inducing cellular senescence and autophagy in cancer cells. amazonaws.commdpi.com For instance, resveratrol-3-O-sulfate has been shown to inhibit the proliferation of SW480 adenocarcinoma cells and their metastatic counterparts, SW620, by causing cell cycle arrest in the S phase. mdpi.com

When directly compared, the effects of dihydroresveratrol-3-O-sulfate can diverge significantly from resveratrol and dihydroresveratrol.

Comparison with Resveratrol:

Apoptosis: In a study using Jurkat T cells, pretreatment with resveratrol aglycone increased DNA damage and apoptosis induced by topoisomerase inhibitors. nih.gov In stark contrast, resveratrol-3-O-sulfate did not alter the levels of DNA damage or apoptosis under the same conditions, suggesting it does not share resveratrol's pro-apoptotic sensitizing effect in this cell type. nih.gov

Cellular Differentiation: In a model of adipogenesis using 3T3-L1 cells, 25 µM of trans-resveratrol-3-O-sulfate significantly reduced mRNA levels of key adipogenic transcription factors (C/EBPα and PPARγ), while resveratrol at the same concentration had no effect. mdpi.com This indicates a stronger inhibitory effect on adipocyte differentiation for the sulfated metabolite.

Comparison with Dihydroresveratrol:

Cellular Proliferation: Dihydroresveratrol has demonstrated a biphasic effect on certain cancer cell lines. d-nb.infonih.gov At very low (picomolar to nanomolar) concentrations, it can stimulate the proliferation of androgen-independent prostate cancer cells (PC-3 and DU-145). d-nb.infonih.gov At higher micromolar concentrations, it inhibits proliferation. nih.gov This proliferative effect at low doses has not been reported for dihydroresveratrol-3-O-sulfate, which is generally described as having antiproliferative effects. amazonaws.commdpi.com

Hepatocyte Steatosis: In a mouse hepatocyte model, both dihydroresveratrol and trans-resveratrol-3-O-sulfate were effective at a 1 µM concentration in partially preventing the accumulation of lipids, suggesting a similar protective effect in this specific context. semanticscholar.org

The following table summarizes the key differential effects observed in various cellular models.

Table 1: Comparative Effects on Cellular Proliferation and Apoptosis

| Compound | Cell Line / Model | Concentration | Effect on Proliferation | Effect on Apoptosis | Source |

|---|---|---|---|---|---|

| Dihydroresveratrol-3-O-Sulfate | SW480 / SW620 Colon Cancer | Not specified | Inhibitory (S-phase arrest) | Not specified | mdpi.com |

| Jurkat T Cells | 10 µM | Not specified | No effect on drug-induced apoptosis | nih.gov | |

| 3T3-L1 Adipocytes | 25 µM | Inhibitory (reduced adipogenesis markers) | Not specified | mdpi.com | |

| Resveratrol | Jurkat T Cells | 10 µM | Not specified | Increased drug-induced apoptosis | nih.gov |

| 3T3-L1 Adipocytes | 25 µM | No effect | Not specified | mdpi.com | |

| Dihydroresveratrol | PC-3 / DU-145 Prostate Cancer | pM - nM | Proliferative | Not specified | d-nb.infonih.gov |

| PC-3 / DU-145 Prostate Cancer | µM | Inhibitory | Not specified | nih.gov |

Synergistic or Antagonistic Activities in Combination with Other Metabolites

The biological impact of dihydroresveratrol-3-O-sulfate can be significantly modulated when present with other resveratrol metabolites. This interplay is crucial, as resveratrol is metabolized into a suite of glucuronide and sulfate conjugates in the body. mdpi.comoup.com

A key finding demonstrates a synergistic antiproliferative effect. In colon cancer cell lines, a mixture of three major resveratrol metabolites—resveratrol-3-O-sulfate, resveratrol-3-O-glucuronide, and resveratrol-4′-O-glucuronide—induced a greater antiproliferative effect than resveratrol alone or any of the individual metabolites used in monotherapy. mdpi.com This suggests that the combined action of these metabolites, as they would be found in vivo, is more potent than their individual effects.

While direct studies on the synergistic or antagonistic effects of dihydroresveratrol-3-O-sulfate with other specific compounds are limited, the interactions between its parent molecules provide context for potential complexity. For example, trans-resveratrol can act as a partial antagonist to the proliferative effects exhibited by dihydroresveratrol at low concentrations in prostate cancer cells. d-nb.infonih.gov This highlights the intricate cross-modulation that can occur between structurally related stilbenoids.

Furthermore, the metabolism of resveratrol itself can be a point of interaction. The presence of a probiotic, Ligilactobacillus salivarius Li01, was found to work synergistically with resveratrol to ameliorate colitis in mice, an effect attributed to a more than 120-fold increase in the production of the metabolite dihydroresveratrol in the gut. nih.gov While this does not directly involve dihydroresveratrol-3-O-sulfate, it underscores how interactions with gut microbiota can dramatically alter the profile of available metabolites, which could then participate in synergistic activities.

Table 2: Observed Synergistic and Antagonistic Activities

| Interacting Compounds | Cellular Model | Observed Effect | Type of Interaction | Source |

|---|---|---|---|---|

| Resveratrol-3-O-sulfate + Resveratrol-3-O-glucuronide + Resveratrol-4′-O-glucuronide | Colon Cancer Cells | Enhanced antiproliferative activity compared to single compounds or resveratrol. | Synergistic | mdpi.com |

| Dihydroresveratrol + Trans-Resveratrol | PC-3 Prostate Cancer Cells | Trans-resveratrol reverses the proliferative effect of low-dose dihydroresveratrol. | Antagonistic | d-nb.infonih.gov |

Structure Activity Relationship Sar Studies for Dihydroresveratrol 3 O Sulfate

Influence of the Dihydrogenated Stilbene (B7821643) Backbone on Biological Activity

The saturation of the α-β double bond in the stilbene backbone, which converts resveratrol (B1683913) to dihydroresveratrol (B186802) (DHR), is a critical structural modification that significantly alters the molecule's biological properties. This change from a planar, rigid stilbene structure to a more flexible bibenzyl structure has varied consequences depending on the biological endpoint being measured.

Studies have shown that the reduction of the stilbenic double bond to a single bond in DHR leads to a lower antioxidant capacity when compared to resveratrol. scirp.org For instance, in DPPH and ABTS assays, both resveratrol and DHR demonstrated significant, concentration-dependent radical scavenging activity, but resveratrol was often found to be slightly more potent. mdpi.com

However, the impact of this dihydrogenated backbone is not universally diminishing. In certain contexts, DHR exhibits distinct or even enhanced activity. Some research indicates that at physiologically relevant concentrations found in tissues, DHR and another microbial metabolite, lunularin, show stronger anti-inflammatory and anti-cancer effects than resveratrol. frontiersin.orgnih.govnih.gov Conversely, other studies have reported that DHR has no significant anti-inflammatory effect on its own. frontiersin.orgresearchgate.net A notable finding is the biphasic (hormetic) effect of DHR observed in some cancer cell lines; at low concentrations (pM to nM range), it can stimulate proliferation, whereas at higher concentrations (μM range), it becomes inhibitory, a behavior not typically seen with resveratrol. nih.gov This suggests that the flexible dihydrogenated backbone may allow for different interactions with cellular targets, such as estrogen receptors. nih.gov

Role of the Sulfate (B86663) Moiety at the 3-O Position in Modulating Activity

Sulfation is a major Phase II metabolic pathway for resveratrol and its metabolites. The addition of a sulfate group, particularly at the 3-position of the A-ring, profoundly impacts the molecule's physicochemical properties and biological activity. Resveratrol-3-O-sulfate is a primary metabolite found in human plasma following resveratrol intake. mdpi.comspandidos-publications.com

While direct studies on dihydroresveratrol-3-O-sulfate are limited, extensive research on resveratrol-3-O-sulfate provides critical insights. Sulfation generally reduces the biological activity of the parent compound in many assays. For example, sulfated resveratrol metabolites, including the 3-O-sulfate, showed significantly lower cytotoxicity against breast cancer cell lines compared to resveratrol. nih.gov Similarly, resveratrol-3-O-sulfate was found to be a weak inhibitor of cyclooxygenase (COX) enzymes compared to resveratrol and its 4'-O-sulfate counterpart. semanticscholar.orgmdpi.com

However, this reduction in activity is not absolute. Resveratrol-3-O-sulfate has been shown to be more potent than resveratrol in inducing quinone reductase 1 (QR1), an important Phase II detoxifying enzyme. acs.org It can also inhibit the proliferation of colon cancer cells, sometimes as part of a mixture of metabolites that produces a greater effect than resveratrol alone. mdpi.com Furthermore, resveratrol-3-O-sulfate has been identified as a critical component in regulating gut barrier function, a role where it appears more potent than the parent compound. mdpi.com These findings suggest that the sulfate moiety at the 3-O position is not merely an inactivating group but a modulator that can selectively alter or, in some cases, enhance interaction with specific biological targets.

Table 1: Comparative Activity of Resveratrol and its Sulfated Metabolites

This table presents a summary of findings on the activity of resveratrol and its key sulfated metabolites from various in-vitro studies.

| Compound | Target/Activity | Observed Effect | Reference |

| Resveratrol | COX-1/COX-2 Inhibition | Potent Inhibitor | mdpi.com |

| Resveratrol-3-O-sulfate | COX-1/COX-2 Inhibition | Weak Inhibitor | mdpi.com |

| Resveratrol-4'-O-sulfate | COX-1/COX-2 Inhibition | Potent Inhibitor | mdpi.com |

| Resveratrol | QR1 Induction | Moderate Inducer | acs.org |

| Resveratrol-3-O-sulfate | QR1 Induction | Potent Inducer | acs.org |

| Resveratrol | Breast Cancer Cell Cytotoxicity | High | nih.gov |

| Resveratrol-3-O-sulfate | Breast Cancer Cell Cytotoxicity | Low | nih.gov |

| Resveratrol-4'-O-sulfate | Breast Cancer Cell Cytotoxicity | Low | nih.gov |

Impact of Hydroxyl Group Positions on Biological Function

The biological function of stilbenoids is heavily dependent on the number and position of their hydroxyl (-OH) groups. researchgate.netresearchgate.net For dihydroresveratrol-3-O-sulfate, the key hydroxyl groups are at the 4' position on the B-ring and the 5 position on the A-ring.

Structure-activity relationship studies on a range of stilbenes consistently highlight the importance of the 4'-hydroxyl group for various activities, including antioxidant and antiproliferative effects. scirp.orgresearchgate.net Modifying or removing this group often leads to a significant loss of function. The antioxidant activity, for example, is often attributed to the hydrogen-donating ability of this phenolic group to scavenge free radicals. scirp.org

The 3,5-dihydroxy pattern on the A-ring is also a key feature. In dihydroresveratrol-3-O-sulfate, one of these hydroxyls (at C3) is conjugated with a sulfate group. This leaves the C5 hydroxyl group free. The presence of this remaining hydroxyl, in conjunction with the 4'-OH, is essential for the molecule's residual or modulated biological activities. Studies comparing various dihydroxystilbenes show that different arrangements lead to distinct binding affinities for receptors and varying potencies in functional assays, underscoring that the specific constellation of hydroxyl groups is a primary determinant of biological function. researchgate.net Glycosylation at the 3-position has been shown to be more detrimental to antioxidant activity than glycosylation at the 4'-position, suggesting the C3 hydroxyl is particularly important for this specific activity. mdpi.com

Comparison of Stereoisomeric Forms and Their Functional Differences

A significant structural consequence of the dihydrogenated backbone is the loss of the α-β double bond, which eliminates the possibility of cis- (Z) and trans- (E) isomerism. In resveratrol, the trans-isomer is generally considered more stable and biologically active than the cis-isomer. nih.gov Dihydroresveratrol, lacking this double bond, exists as a single, more flexible structure in this regard.

The hydrogenation of the double bond does not create a chiral center in the dihydroresveratrol molecule itself, meaning it does not have enantiomers or diastereomers in its basic form. google.com Consequently, unlike some other classes of molecules, the biological activities of dihydroresveratrol and its metabolites, including dihydroresveratrol-3-O-sulfate, are not complicated by the presence of multiple stereoisomers that could have different functional effects. This structural simplicity is a key point of differentiation from its parent compound, resveratrol. Currently, the scientific literature does not describe different stereoisomeric forms of dihydroresveratrol-3-O-sulfate.

Contributions of Phase II Conjugation to the Bioactivity Profile

This conjugation serves several key roles. Firstly, the sulfated metabolites act as a circulating reservoir. nih.gov They are more water-soluble and stable than the parent compound, facilitating transport throughout the body. At target tissues, sulfatase enzymes, which are ubiquitously present, can hydrolyze the sulfate group, releasing the active aglycone (DHR) locally. nih.govnih.gov This mechanism of delivery and subsequent activation may help explain the "resveratrol paradox," where significant in vivo biological effects are observed despite the very low bioavailability of free resveratrol. nih.gov

Extraction and Sample Preparation Techniques for Biological Matrices

Preparing biological samples, such as plasma and urine, is a critical first step to remove interfering substances and concentrate the analyte of interest before chromatographic analysis.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex mixtures. It operates on the same principles as chromatography, utilizing a solid sorbent to selectively retain either the analyte or impurities. For dihydroresveratrol and its conjugates, reversed-phase sorbents are commonly employed.

One established method involves the use of a C18 cartridge for the extraction of dihydroresveratrol from acidified rat plasma. In this procedure, the plasma sample is first acidified and then passed through the C18 cartridge. The nonpolar C18 sorbent retains the dihydroresveratrol, while more polar, interfering compounds are washed away. The analyte is subsequently eluted from the cartridge with a solvent like methanol (B129727). This technique has demonstrated high recovery rates, with an average recovery of 96.7%.

In broader studies on resveratrol metabolites, SPE has been used as a pretreatment step for large volumes of human urine to isolate various conjugates. This initial cleanup is crucial for reducing matrix complexity before further chromatographic purification.

Dilution and Other Simple Preparation Techniques

For certain analyses, simpler and faster sample preparation methods are sufficient. Protein precipitation is a common technique for plasma samples. This method involves adding an organic solvent, such as methanol, to the plasma sample. The solvent denatures and precipitates the proteins, which can then be removed by centrifugation.

A typical protein precipitation protocol for plasma involves:

Adding an equal volume of methanol to the plasma sample.

Vortex-mixing the sample to ensure thorough mixing and protein denaturation.

Placing the sample at -20°C to further facilitate protein precipitation.

Centrifuging at high speed (e.g., 13,000 g) to pellet the denatured proteins.

Collecting the supernatant, which contains the analyte of interest.

The resulting supernatant can then be dried under nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., 50:50 methanol:water) to concentrate the analyte before injection into the chromatography system. nih.gov For urine samples, a similar procedure involving acidification and methanol addition can be used, often without the need for a drying-down step. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating and quantifying dihydroresveratrol-3-O-sulfate from other metabolites and endogenous compounds.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and reliable method for the quantification of dihydroresveratrol. DAD provides the advantage of acquiring absorbance spectra across a range of wavelengths, aiding in peak identification and purity assessment.

A validated HPLC-DAD method has been successfully used to measure dihydroresveratrol in rat plasma. nih.gov The analysis is performed after the SPE cleanup step, with the detector set to a specific wavelength suitable for dihydroresveratrol.

Table 1: HPLC-DAD Method Parameters for Dihydroresveratrol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Extraction | Solid-Phase Extraction (C18 cartridge) from acidified plasma | nih.gov |

| Detection Wavelength | 276 nm | nih.gov |

| Recovery | 96.7% (Average) | nih.gov |

| Limit of Detection (LOD) | 275 nM | nih.gov |

| Precision (CV%) | <7% (Interday and Intraday) | nih.gov |

This method demonstrated good linearity and precision, proving its suitability for pharmacokinetic studies where accurate measurement of the compound and its metabolites, like dihydroresveratrol glucuronide and sulfate, is necessary. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) Systems

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to substantially improved resolution, higher sensitivity, and much faster analysis times.

UHPLC systems coupled with high-resolution mass spectrometry (such as Q-TOF) have been instrumental in identifying and differentiating various resveratrol metabolites, including dihydroresveratrol sulfate. nih.gov In a study investigating the metabolism of dihydroresveratrol in Caco-2 cells, a UHPLC system was used to separate dihydroresveratrol-sulfate from its glucuronide conjugate and the parent compound. nih.gov The enhanced separation power of UHPLC is critical when dealing with structurally similar metabolites that may co-elute in standard HPLC systems.

Table 2: Comparison of Typical HPLC and UHPLC Characteristics

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 150 - 250 mm | 50 - 150 mm |

| Analysis Time | Longer (e.g., 20-30 min) | Shorter (e.g., <10 min) |

| Resolution | Good | Excellent |

| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |

Reversed-Phase Chromatography Applications

Reversed-phase chromatography is the most common mode of separation for resveratrol, dihydroresveratrol, and their conjugated metabolites. In this technique, a nonpolar stationary phase (most commonly C18-bonded silica) is used with a polar mobile phase.

The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds, such as glucuronide and sulfate conjugates, elute earlier than the less polar parent compounds, resveratrol and dihydroresveratrol. Gradient elution, where the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is increased over time, is typically used to effectively separate a wide range of metabolites within a single run. nih.gov

Table 3: Examples of Reversed-Phase Chromatography Conditions for Resveratrol Metabolites

| Stationary Phase | Mobile Phase Components | Application | Reference |

|---|---|---|---|

| Waters Atlantis C18 (3 µm) | Ammonium (B1175870) acetate (B1210297) and Methanol (with 2% propan-2-ol) | Analysis of resveratrol and its metabolites in human plasma and urine | nih.gov |

| Phenomenex Kinetex F5 (1.7 µm) | Not specified | UHPLC analysis of dihydroresveratrol metabolites in Caco-2 cells | nih.gov |

| Zorbax SB-Aq C18 | Water and Acetonitrile | HPLC-MS/MS analysis of resveratrol metabolites in mice | nih.gov |

| C18 Column | 0.1% Formic acid in water and 0.1% Formic acid in acetonitrile | LC-MS/MS analysis of resveratrol sulfate in dog plasma | nih.gov |

The choice of mobile phase modifiers, such as formic acid or ammonium acetate, is often dictated by the detection method, particularly when using mass spectrometry, to improve ionization efficiency.

An in-depth examination of the analytical techniques used to identify and measure dihydroresveratrol-3-O-sulfate is critical for understanding its pharmacokinetics and biological significance. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a premier technology for this purpose, offering unparalleled sensitivity and specificity.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying dihydroresveratrol-3-O-sulfate in laboratory settings?

- Methodology : Synthesis typically involves enzymatic sulfation using sulfotransferases (e.g., human SULT isoforms) or chemical sulfation with sulfur trioxide complexes. Purification employs reverse-phase HPLC or column chromatography, with purity validation via NMR (e.g., H and C spectra) and LC-MS for structural confirmation .

- Key Considerations : Optimize reaction conditions (pH, temperature, co-factor availability) to enhance yield. Include controls for sulfation efficiency (e.g., unreacted substrate quantification).

Q. How can researchers accurately quantify dihydroresveratrol-3-O-sulfate concentrations in biological matrices?

- Methodology : Use LC-MS/MS with isotope-labeled internal standards (e.g., C-dihydroresveratrol-3-O-sulfate) to account for matrix effects. Validate methods for linearity (1–1000 ng/mL), limit of detection (LOD), and recovery rates (≥85%) in plasma, urine, or tissue homogenates .

- Data Interpretation : Normalize results to protein content (Bradford assay) or creatinine levels (for urine).

Q. What are the recommended storage conditions and stability assessments for dihydroresveratrol-3-O-sulfate in experimental settings?

- Protocol : Store lyophilized powder at -80°C under inert gas (argon). For solutions, use DMSO (≤10% v/v) and avoid freeze-thaw cycles. Conduct accelerated stability studies (40°C/75% RH for 30 days) to assess degradation kinetics .

- Quality Control : Monitor purity via UV-Vis spectroscopy (λ~280 nm) and HPLC at baseline and monthly intervals.

Advanced Research Questions

Q. How does the sulfation position (3-O vs. other positions) influence the pharmacokinetic properties of dihydroresveratrol metabolites?

- Experimental Design : Compare 3-O-sulfate with 4'-O-sulfate analogs using:

- In vitro : Caco-2 cell monolayers for permeability (apparent P values).

- In vivo : Radiolabeled compounds in rodent models to track tissue distribution and half-life.

- Data Analysis : Use compartmental modeling (e.g., NONMEM) to estimate absorption constants and volume of distribution .

- Contradiction Resolution : Address conflicting bioavailability reports by standardizing administration routes (oral vs. intravenous).

Q. What experimental strategies can resolve contradictions in reported bioactivity data of dihydroresveratrol-3-O-sulfate across different cell models?

- Methodology :

- Standardization : Use primary cells (e.g., human hepatocytes) instead of immortalized lines to reduce variability.

- Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify cell-specific signaling cascades (e.g., AMPK vs. NF-κB).

- Sulfatase Inhibition : Pre-treat cells with ascorbate to block enzymatic desulfation, isolating intrinsic activity .

- Data Interpretation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies.

Q. What in silico and in vitro approaches are optimal for predicting the drug-likeness and target interactions of dihydroresveratrol-3-O-sulfate?

- Methodology :

- In silico : Molecular docking (AutoDock Vina) against targets like Nrf2 or SIRT1, validated by MD simulations (GROMACS) for binding stability.

- In vitro : Surface plasmon resonance (SPR) for binding affinity (K) measurements.

- ADMET Prediction : Use SwissADME to assess solubility, CYP450 interactions, and BBB permeability .

- Validation : Cross-reference predictions with experimental data from hepatic microsomal stability assays.

Contradiction Analysis Framework

- Hypothesis Testing : Use PICO (Population: cell/animal model; Intervention: dose/duration; Comparison: unmetabolized resveratrol; Outcome: bioactivity metrics) to isolate variables .

- Statistical Rigor : Apply mixed-effects models to account for inter-study variability in meta-analyses .

Literature Review and Data Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.